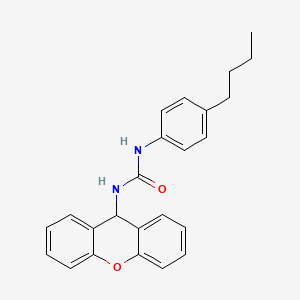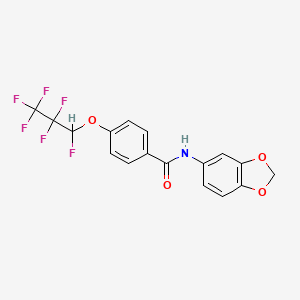![molecular formula C20H13Cl2N3O3S B4332180 2,9-DICHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE](/img/structure/B4332180.png)
2,9-DICHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE
描述
2,9-DICHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
The synthesis of 2,9-DICHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
化学反应分析
2,9-DICHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,9-DICHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
2,9-DICHLORO-8-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate: Known for its antiviral properties.
Indole-3-carbinol: Studied for its anticancer potential.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities .
属性
IUPAC Name |
2,9-dichloro-8-(2,3-dihydroindol-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3S/c21-13-5-6-19-23-20(26)14-9-18(15(22)10-17(14)24(19)11-13)29(27,28)25-8-7-12-3-1-2-4-16(12)25/h1-6,9-11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAIIOAZPWWELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=C4C(=C3)C(=O)N=C5N4C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-DIMETHYL 4-(3-{[(4-METHOXYPHENYL)CARBAMOYL]AMINO}PHENYL)-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4332099.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B4332101.png)


![4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B4332123.png)
![2-[3-(1-But-3-enylpyrazol-3-yl)phenyl]pyrazine](/img/structure/B4332125.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B4332132.png)
![ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4332145.png)
![ETHYL 4-METHYL-3-{[2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]METHYL}BENZOATE](/img/structure/B4332152.png)

![4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide](/img/structure/B4332162.png)
![2-[4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4332167.png)

![4-AMINO-6-(4-ETHOXY-3-METHOXYPHENYL)-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE](/img/structure/B4332185.png)
